molecular formula C19H29NO3 B12759221 (+-)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol CAS No. 129783-66-0

(+-)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol

Cat. No.: B12759221
CAS No.: 129783-66-0
M. Wt: 319.4 g/mol
InChI Key: OKURTQCJMLLIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol is a synthetic compound with a complex structure It is characterized by the presence of a benzopyran ring, a hydroxypropyl group, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol typically involves multiple steps. The process begins with the formation of the benzopyran ring, followed by the introduction of the hydroxypropyl group and the pentyl chain. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-5-ol: Lacks the hydroxypropyl and pentyl groups.

    2,2-Dimethyl-4-((2-hydroxyethyl)imino)-2H-1-benzopyran-5-ol: Contains a hydroxyethyl group instead of hydroxypropyl.

Uniqueness

(±)-3,4-Dihydro-2,2-dimethyl-4-((2-hydroxypropyl)imino)-7-pentyl-2H-1-benzopyran-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

129783-66-0

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-(2-hydroxypropylimino)-2,2-dimethyl-7-pentyl-3H-chromen-5-ol

InChI

InChI=1S/C19H29NO3/c1-5-6-7-8-14-9-16(22)18-15(20-12-13(2)21)11-19(3,4)23-17(18)10-14/h9-10,13,21-22H,5-8,11-12H2,1-4H3

InChI Key

OKURTQCJMLLIAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C(=NCC(C)O)CC(OC2=C1)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.